![molecular formula C30H24O6 B13651879 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or anhydrides, while reduction can produce hydrogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which 4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar structure but lacks the methyl groups.
4-methoxyphenylboronic acid: Contains a methoxy group instead of carboxylic acids.
3-methoxyphenylboronic acid: Similar aromatic structure with a methoxy group.
Uniqueness
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid is unique due to the presence of multiple carboxylic acid groups and methyl substituents, which confer distinct chemical reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C30H24O6 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C30H24O6/c1-16-10-19(4-7-25(16)28(31)32)22-13-23(20-5-8-26(29(33)34)17(2)11-20)15-24(14-22)21-6-9-27(30(35)36)18(3)12-21/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
VYRMVYIXAWHXDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)C)C4=CC(=C(C=C4)C(=O)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


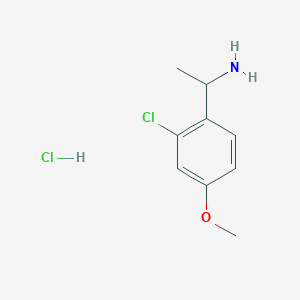


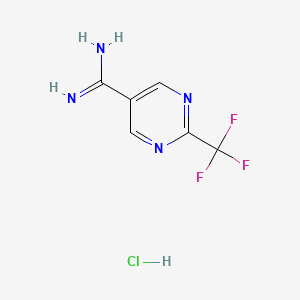

![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

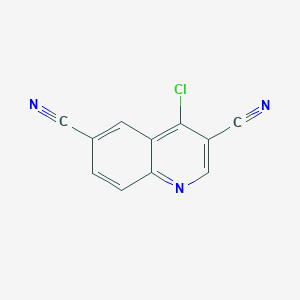
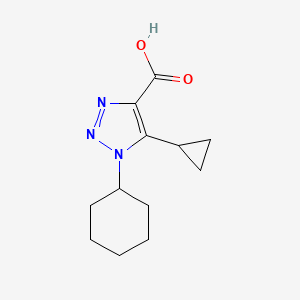
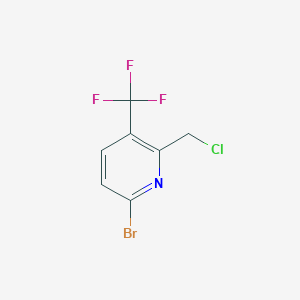

![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651868.png)
